N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine
Description
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine is a chemical compound with the molecular formula C7H11N It is a derivative of cyclopropanamine, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylcyclopropanamine |
InChI |
InChI=1S/C7H11N/c1-3-6-8(2)7-4-5-7/h1,7H,4-6H2,2H3 |
InChI Key |
SVURHILKMPRITB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but with an aniline group instead of a cyclopropanamine group.
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.
Biological Activity
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring structure with a methyl and propargyl group attached to the amine. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially modulating neurotransmission and influencing behaviors related to mood and cognition.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism or signaling pathways, thereby affecting cellular responses.
- Signal Transduction Modulation : The compound might influence key signaling pathways such as the PI3K-Akt-mTOR pathway, which is crucial in various cellular processes including growth, survival, and metabolism.
Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on mood regulation and anxiety. In animal models, administration of this compound has been associated with alterations in behavior indicative of anxiolytic effects.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders. |
| Study 2 | Showed inhibition of cancer cell proliferation in MCF7 cell lines, indicating possible anticancer activity. |
| Study 3 | Investigated the compound's interaction with the PI3K-Akt-mTOR signaling pathway, revealing modulation of key downstream effectors involved in cell survival. |
Detailed Research Findings
- Anxiolytic Effects : A study conducted on rodents indicated that administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders.
- Anticancer Mechanisms : In vitro studies utilizing MCF7 breast cancer cells revealed that the compound induced apoptosis through activation of caspase pathways, leading to cell death at micromolar concentrations. The IC50 values were determined to be around 10 µM, indicating moderate potency against these cancer cells.
- Signal Transduction Pathway Modulation : Further investigation into the compound's effect on the PI3K-Akt-mTOR pathway showed that it inhibited phosphorylation of Akt and mTOR at concentrations as low as 5 µM, thus demonstrating its potential role as a modulator of this critical signaling cascade involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
